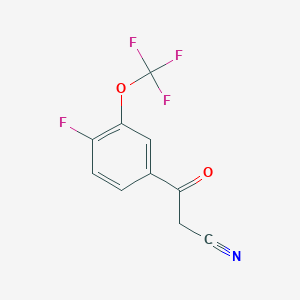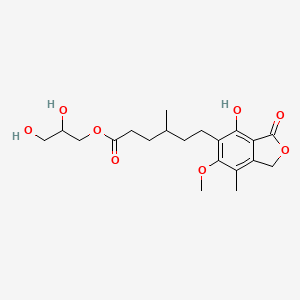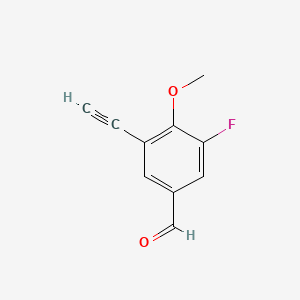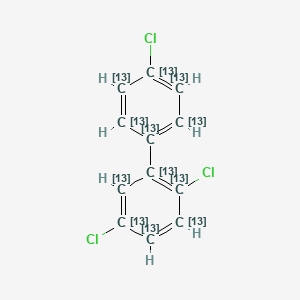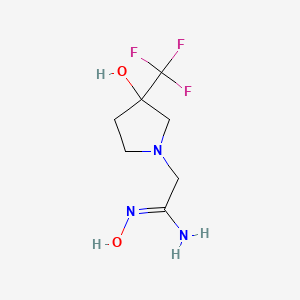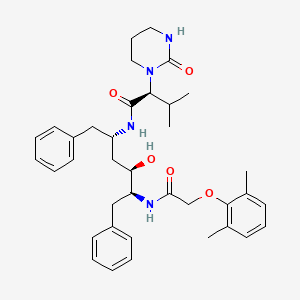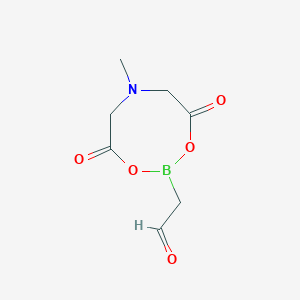
Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde is a unique chemical compound with the molecular formula C7H10BNO5 and a molecular weight of 198.969 g/mol . This compound is characterized by its distinctive boron-containing heterocyclic structure, which makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde can be achieved through multiple synthetic routes. One common method involves the intramolecular trapping of an acylketene intermediate by an internal hydroxy group to form the dioxazaborocine ring . This process typically requires specific reaction conditions, such as elevated temperatures and the presence of suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, hydrazines, and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxo, hydroxy, amino, and substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde has a wide range of scientific research applications:
Chemistry: It serves as a reference substance for drug impurities and reagents.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde involves its interaction with specific molecular targets and pathways. The boron atom in the dioxazaborocine ring plays a crucial role in its reactivity and binding affinity. The compound can form stable complexes with various biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2H-Tetrahydro-4,6-dioxo-1,2-oxazine: This compound shares a similar dioxo ring structure but lacks the boron atom.
6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl derivatives: These compounds have a similar heterocyclic structure but contain sulfur instead of boron.
Uniqueness
Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde is unique due to the presence of the boron atom in its structure. This feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H10BNO5 |
|---|---|
Molecular Weight |
198.97 g/mol |
IUPAC Name |
2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)acetaldehyde |
InChI |
InChI=1S/C7H10BNO5/c1-9-4-6(11)13-8(2-3-10)14-7(12)5-9/h3H,2,4-5H2,1H3 |
InChI Key |
SSXHAJNEYLJGEM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


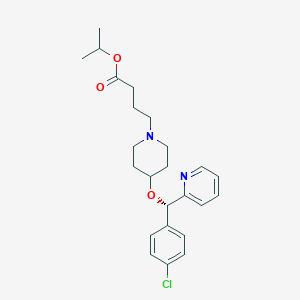
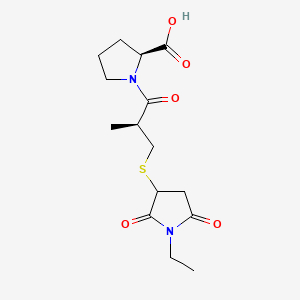
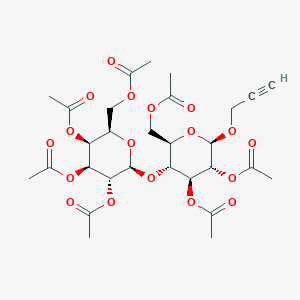
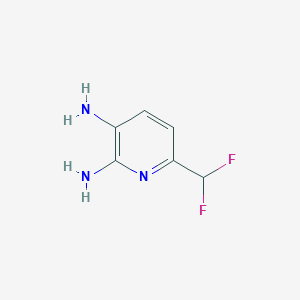
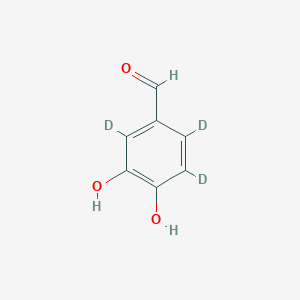

![N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B15292898.png)
![7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone](/img/structure/B15292903.png)
